N-{4-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]phenyl}acetamide typically involves the condensation of quinoxaline derivatives with thiazolidinone precursors . The reaction conditions often include the use of organic solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like p-toluenesulfonic acid to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline N-oxides, while substitution reactions could introduce various functional groups onto the thiazolidinone ring .
Scientific Research Applications
N-{4-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{4-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The quinoxaline moiety can intercalate with DNA, disrupting replication and transcription processes, while the thiazolidinone ring can inhibit enzymes involved in cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
Olaquindox: Another quinoxaline derivative used as an antibiotic.
Echinomycin: A quinoxaline-containing antibiotic with anticancer properties.
Atinoleutin: A quinoxaline-based compound with antimicrobial activity.
Uniqueness
N-{4-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]phenyl}acetamide is unique due to its dual functionality, combining the properties of both quinoxaline and thiazolidinone moieties. This dual functionality enhances its potential for diverse applications in scientific research and industry .
Properties
Molecular Formula |
C20H14N4O2S2 |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-[4-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl]acetamide |
InChI |
InChI=1S/C20H14N4O2S2/c1-12(25)23-14-5-7-15(8-6-14)24-19(26)17(28-20(24)27)11-13-3-2-4-16-18(13)22-10-9-21-16/h2-11H,1H3,(H,23,25)/b17-11- |
InChI Key |
JPAAVHMPWZMSBD-BOPFTXTBSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)/C(=C/C3=C4C(=CC=C3)N=CC=N4)/SC2=S |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)C(=CC3=C4C(=CC=C3)N=CC=N4)SC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.